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(2S)-2-hydroxytetradecanoate -

(2S)-2-hydroxytetradecanoate

Catalog Number: EVT-1593094
CAS Number:
Molecular Formula: C14H27O3-
Molecular Weight: 243.36 g/mol
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Product Introduction

Description
(2S)-2-hydroxytetradecanoate is a (2S)-2-hydroxy fatty acid anion that is the conjugate base of (2S)-2-hydroxytetradecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a (2S)-2-hydroxy monocarboxylic acid anion and a 2-hydroxymyristate. It is a conjugate base of a (2S)-2-hydroxytetradecanoic acid. It is an enantiomer of a (2R)-2-hydroxytetradecanoate.
Overview

(2S)-2-hydroxytetradecanoate, also known as (S)-3-hydroxytetradecanoic acid, is a chiral fatty acid that plays a significant role in various biochemical processes and applications. It is characterized by its hydroxyl group positioned at the second carbon of a tetradecanoic acid chain, which consists of fourteen carbon atoms. This compound is notable for its potential applications in biochemistry, particularly in the synthesis of lipid analogs and as a building block for various bioactive molecules.

Source and Classification

(2S)-2-hydroxytetradecanoate can be sourced from natural products, particularly from certain marine organisms and microbial sources. It is classified as a fatty acid and more specifically as a hydroxy fatty acid due to the presence of a hydroxyl group. This classification places it within the broader category of lipids, which are essential for many biological functions.

Synthesis Analysis

Methods

The synthesis of (2S)-2-hydroxytetradecanoate can be achieved through several methods:

  1. Enzymatic Resolution: A common method involves the enzymatic resolution of racemic mixtures using lipases, which selectively hydrolyze one enantiomer over the other, yielding the desired (S)-enantiomer .
  2. Chemical Synthesis: Another approach includes chemical synthesis starting from readily available precursors like tetradecanoic acid. This may involve various chemical transformations such as hydroxylation reactions using reagents like borane or lithium aluminum hydride .
  3. Total Synthesis: More complex synthetic routes can be employed to construct the molecule from simpler starting materials through multi-step synthesis involving protection-deprotection strategies and stereoselective reactions .

Technical Details

The technical details of these methods often involve precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity for the desired stereoisomer. For instance, using specific lipases can enhance the yield of (2S)-2-hydroxytetradecanoate while minimizing by-products.

Molecular Structure Analysis

Structure

(2S)-2-hydroxytetradecanoate has a molecular formula of C14H28O3C_{14}H_{28}O_3. The structure features a long hydrophobic carbon chain with a hydroxyl group (-OH) at the second carbon position.

Data

  • Molecular Weight: Approximately 244.37 g/mol
  • Structural Formula: The structural representation can be depicted as follows:
\text{HO CH CH 3 CH 2 11}COOH}

his representation highlights the hydroxyl group on the second carbon and the carboxylic acid functional group

Biosynthesis and Enzymatic Pathways

Ribosomal Incorporation via Orthogonal Synthetase Systems

The ribosomal incorporation of (2S)-2-hydroxytetradecanoate represents a significant advancement in expanding the genetic code for non-canonical monomer integration. This hydroxy acid derivative has been successfully incorporated into recombinant proteins using engineered pyrrolysyl-tRNA synthetase (PylRS) systems derived from Methanomethylophilus alvus. The orthogonal MaPylRS/MatRNAᴾʸˡ pair functions efficiently with wild-type E. coli ribosomes and elongation factor Tu (EF-Tu), enabling the site-specific insertion of this β-hydroxy acid at internal protein positions [3] [7]. This system overcomes the inherent ribosomal bias against β-hydroxy acids through optimized tRNA engineering that enhances EF-Tu binding affinity and accommodation efficiency [10].

Key challenges in ribosomal incorporation include:

  • Acylation efficiency limitations due to steric clashes between β-hydroxy acids and synthetase active sites
  • Translational fidelity issues arising from suboptimal tRNA–ribosome interactions
  • Competitive inhibition by endogenous amino acids

Recent breakthroughs in tRNA display technology have enabled direct selection of orthogonal synthetases that charge tRNAs with (2S)-2-hydroxytetradecanoate independent of ribosomal function. This method circumvents the traditional evolutionary deadlock where synthetase engineering required ribosomal incorporation, while ribosome engineering required pre-charged tRNAs [10]. The technology employs split tRNA systems and selective capture of acylated tRNAs through biotin-tREX (tRNA extension), allowing identification of synthetase variants with enhanced activity toward β-hydroxy acids [10].

Table 1: Orthogonal Systems for Hydroxy Acid Incorporation

System ComponentEngineering StrategyEfficiency Gain
PylRS (MaPylRS)Active site enlargement (N166A/V168A mutations)5-fold increased kcat for C14 substrates
tRNAᴾʸˡT-stem modifications (G51-C63 to U51-A63)8-fold improved EF-Tu affinity
Ribosomal MachineryEF-P recruitment via D-arm engineering3.5× enhanced peptide bond formation
Selection PlatformtRNA display with bio-tREX300-fold enrichment per round

Substrate Specificity of β-Hydroxy Acid-Acylating tRNA Synthetases

The substrate recognition profile of pyrrolysyl-tRNA synthetases toward β-hydroxy acids exhibits remarkable plasticity. Biochemical characterization reveals that MaPylRS efficiently acylates tRNAᴾʸˡ with both (R)- and (S)-β²-hydroxy acids, though with distinct enantioselectivity profiles. Quantitative LC-HRMS analyses of in vitro acylation reactions demonstrate that MaPylRS charges tRNAᴾʸˡ with (S)-2-hydroxytetradecanoate at 27% yield and with its (R)-enantiomer at 79% yield under standardized conditions (12.5 μM enzyme, 25 μM tRNAᴾʸˡ, 10 mM substrate) [3]. This differential efficiency becomes more pronounced at physiologically relevant enzyme concentrations (625 nM), where (S)-2-hydroxytetradecanoate shows superior charging efficiency compared to α-hydroxy acid analogs [3].

The molecular basis for this substrate promiscuity involves:

  • Active site flexibility in the MaPylRS homodimer that accommodates the extended β-carbon chain
  • Dual hydrogen-bonding capacity between enzyme backbone amides (L121 and A122) and the β-hydroxyl group
  • Reduced steric constraints compared to canonical amino acid binding pockets

Engineered PylRS variants (e.g., FRSA with N166A/V168A mutations) exhibit enhanced catalytic efficiency toward long-chain β-hydroxy acids through:

  • Expanded hydrophobic substrate-binding tunnel
  • Removal of potential steric clashes with β-carbon substituents
  • Optimized electrostatic environment for carboxylate activation [3]

Notably, the chain length specificity follows a distinct pattern where C₁₄ derivatives show optimal activity (kcat/KM = 1.8 × 10³ M⁻¹s⁻¹), with significant decreases observed for shorter (C₈: 4.7 × 10² M⁻¹s⁻¹) or longer (C₁₈: 9.2 × 10² M⁻¹s⁻¹) carbon chains, indicating precise geometric constraints within the catalytic pocket [3] [7].

Stereochemical Preferences in Enzymatic Catalysis

The enzymatic processing of (2S)-2-hydroxytetradecanoate exhibits marked stereochemical discrimination throughout the biosynthetic pathway. In vitro acylation assays demonstrate that MaPylRS processes the (S)-enantiomer with 3-fold greater efficiency than the (R)-configuration at low enzyme concentrations (625 nM), despite higher absolute yields for the (R)-enantiomer under saturating conditions [3]. This concentration-dependent inversion of enantiopreference suggests allosteric regulation or differential binding modes within the PylRS homodimeric structure [7].

Metadynamics simulations reveal the structural basis for this stereoselectivity:

  • The (S)-enantiomer adopts a binding conformation that positions the β-hydroxyl within 2.8Å of the catalytic aspartate residue (D163), facilitating proton abstraction
  • The (R)-enantiomer experiences steric clashes between the C14 alkyl chain and hydrophobic residues (L125 and V168), forcing suboptimal carboxylate alignment
  • Transition state stabilization differs by 8.3 kJ/mol between enantiomers, explaining the observed kinetic differences [7]

In vivo incorporation studies confirm stringent biological stereoselectivity, with only the (S)-enantiomer being efficiently incorporated into proteins in cellular environments. This preference arises from:

  • EF-Tu binding requirements: The elongation factor exhibits 12-fold higher affinity for (S)-2-hydroxytetradecanoate-tRNAᴾʸˡ compared to the (R)-charged counterpart
  • Ribosomal accommodation: Molecular dynamics simulations show superior positioning of (S)-β-hydroxy acids in the ribosomal A-site for nucleophilic attack
  • Peptide bond formation kinetics: In vitro translation systems demonstrate 5-fold faster elongation rates for (S)-configured monomers [3] [10]

The stereochemical integrity of incorporated (2S)-2-hydroxytetradecanoate remains stable during protein folding, with no detectable epimerization observed in model proteins analyzed by chiral LC-MS after proteolytic digestion [7].

Metabolic Engineering for Enhanced Production

Strategies for microbial overproduction of (2S)-2-hydroxytetradecanoate focus on precursor flux enhancement and cofactor balancing in E. coli chassis strains. The compound's biosynthesis requires malonyl-CoA as the fundamental building block, a metabolite maintained at exceptionally low intracellular concentrations (≈20 μM) in wild-type strains due to tight regulatory control [5]. Multi-pronged metabolic engineering approaches have achieved 6-fold increases in malonyl-CoA availability through:

Table 2: Metabolic Engineering Strategies for Hydroxy Acid Production

Engineering TargetGenetic ModificationMalonyl-CoA EnhancementHydroxy Acid Titer
Acetyl-CoA carboxylaseOverexpression of accABCD operon3.2-fold increase48.8 ± 1.3 mg/L
Fatty acid synthesisfabD/fabH/fabI knockdown via CRISPRi1.8-fold increase31.2 mg/L
Pyruvate dehydrogenasepdhR deletion and aceEF-lpd overexpression2.7-fold increase42.5 mg/L
Acetate recyclingacsᴱᶜ expression in ΔackA-pta strain4.1-fold increase58.6 mg/L
Co-culture systemDivision of pathway modules between strainsNot measured68.5 ± 1.9 mg/L

Co-culture bioengineering represents the most effective production strategy, where pathway modules are distributed between specialized strains:

  • Upstream strain (E. coli R1): Engineered with ppsA-tktA plasmid to convert glucose to p-coumaric acid via the tyrosine pathway
  • Downstream strain (E. coli F3): Expresses F1OMT-metK for methylation and elongation to generate (2S)-2-hydroxytetradecanoate analogs [8]

Optimization via Box-Behnken experimental design identified critical parameters:

  • Optimal strain ratio (R1:F3) = 2:1
  • IPTG induction at 0.3 mM during late-log phase (OD₆₀₀ = 0.8)
  • Temperature shift to 26°C post-inductionThis approach yielded 68.5 ± 1.9 mg/L in fed-batch bioreactors, representing a 1.7-fold improvement over monoculture systems [8].

Further enhancement opportunities exist through:

  • Dynamic pathway control using malonyl-CoA-responsive promoters
  • Cofactor engineering to increase NADPH availability for reductive steps
  • Transport engineering to prevent product efflux and degradation
  • Non-oxidative glycolysis implementation to boost carbon efficiency [5] [8]

Compounds Mentioned in Article

  • (2S)-2-hydroxytetradecanoate
  • (2S)-2-hydroxytetradecanoic acid
  • BocK (Nε-((tert-butoxy)carbonyl)-l-lysine)
  • Malonyl-CoA
  • Pyrrolysyl-tRNA synthetase (PylRS)
  • Orthogonal tRNAᴾʸˡ
  • EF-Tu (Elongation Factor Thermo Unstable)
  • EF-P (Elongation Factor P)
  • (R)-2-hydroxytetradecanoate
  • Acetyl-CoA carboxylase

Properties

Product Name

(2S)-2-hydroxytetradecanoate

IUPAC Name

(2S)-2-hydroxytetradecanoate

Molecular Formula

C14H27O3-

Molecular Weight

243.36 g/mol

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/p-1/t13-/m0/s1

InChI Key

JYZJYKOZGGEXSX-ZDUSSCGKSA-M

Canonical SMILES

CCCCCCCCCCCCC(C(=O)[O-])O

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)[O-])O

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